1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea
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Overview
Description
1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an indole ring substituted with a methyl group at the nitrogen atom and a pyridine ring attached to the urea moiety
Preparation Methods
The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with pyridin-2-ylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The urea bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials
Biology: In biological research, this compound has been investigated for its potential as a bioactive molecule. It exhibits promising activity against certain biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structural features have led to its exploration as a potential therapeutic agent. It has shown activity in preclinical studies against various disease models, including cancer and infectious diseases.
Industry: In industrial applications, 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea is used as a building block for the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of specific kinases or proteases, resulting in the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea can be compared with other similar compounds, such as:
1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-3-yl)urea: This compound has a similar structure but with the pyridine ring attached at the 3-position instead of the 2-position. The change in position can lead to differences in biological activity and chemical reactivity.
1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea: Another analog with the pyridine ring attached at the 4-position. This structural variation can also result in distinct properties and applications.
1-(1-Methyl-1H-indol-3-yl)-3-(quinolin-2-yl)urea: This compound features a quinoline ring instead of a pyridine ring, which can impart different electronic and steric effects, influencing its behavior in chemical and biological systems.
Properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-pyridin-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-19-10-12(11-6-2-3-7-13(11)19)17-15(20)18-14-8-4-5-9-16-14/h2-10H,1H3,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDGDAJBEQTAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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